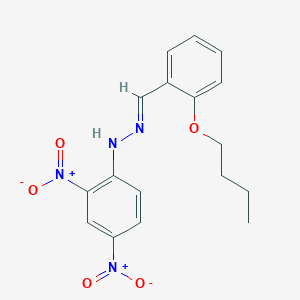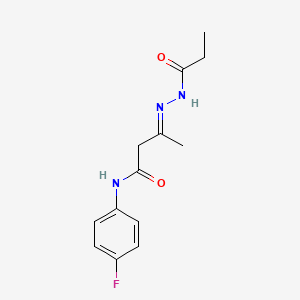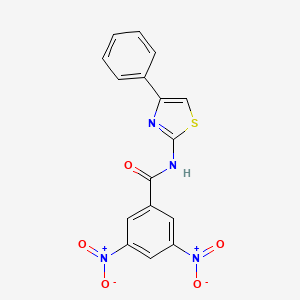![molecular formula C46H31N3O6 B11565093 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11565093.png)
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes isoindole and benzene dicarboxamide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoindole and benzene dicarboxamide precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl pivalate
- 3-Phthalimidopropanoic acid chloride
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N1,N3-BIS({4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL})BENZENE-1,3-DICARBOXAMIDE stands out due to its unique combination of isoindole and benzene dicarboxamide moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C46H31N3O6 |
|---|---|
Peso molecular |
721.8 g/mol |
Nombre IUPAC |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C46H31N3O6/c50-41(32-9-3-1-4-10-32)25-19-30-15-21-36(22-16-30)47-43(52)34-27-35(29-38(28-34)49-45(54)39-13-7-8-14-40(39)46(49)55)44(53)48-37-23-17-31(18-24-37)20-26-42(51)33-11-5-2-6-12-33/h1-29H,(H,47,52)(H,48,53)/b25-19+,26-20+ |
Clave InChI |
WJVMFTMCZUAMOO-FQHZWJPGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)NC6=CC=C(C=C6)/C=C/C(=O)C7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)NC6=CC=C(C=C6)C=CC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B11565012.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11565017.png)
![N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide](/img/structure/B11565033.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide](/img/structure/B11565035.png)


![N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11565048.png)

![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate](/img/structure/B11565056.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11565058.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide](/img/structure/B11565067.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11565071.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11565074.png)

